IRAK4 inhibitor rac-45
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H16ClN5 |
|---|---|
Molecular Weight |
313.78 g/mol |
IUPAC Name |
6-(6-chloroimidazo[1,2-a]pyridin-3-yl)-N-pyrrolidin-3-ylpyridin-2-amine |
InChI |
InChI=1S/C16H16ClN5/c17-11-4-5-16-19-9-14(22(16)10-11)13-2-1-3-15(21-13)20-12-6-7-18-8-12/h1-5,9-10,12,18H,6-8H2,(H,20,21) |
InChI Key |
NAMQQRIYZTTYCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NC2=CC=CC(=N2)C3=CN=C4N3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 6-Chloroimidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine scaffold is prepared via a cyclocondensation reaction between 2-aminopyridine and α-haloketones. For rac-45, 2-amino-5-chloropyridine reacts with 2-bromoacetophenone in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. The reaction yields 6-chloroimidazo[1,2-a]pyridine as a key intermediate.
Reaction Scheme:
Step 2: Functionalization at Position 3 of the Imidazo[1,2-a]pyridine Core
The 3-position of the imidazo[1,2-a]pyridine is modified via a Suzuki-Miyaura cross-coupling reaction to introduce the pyridin-2-amine moiety. A boronic acid derivative of pyridin-2-amine is coupled with 3-bromo-6-chloroimidazo[1,2-a]pyridine using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a toluene/water mixture under reflux.
Reaction Scheme:
Step 3: Introduction of the Pyrrolidine-3-amine Side Chain
The final step involves nucleophilic aromatic substitution (SNAr) at the 6-chloro position of the intermediate with pyrrolidine-3-amine. The reaction is conducted in a microwave-assisted system using DMSO as a solvent at 150°C for 1–2 hours.
Reaction Scheme:
Optimization of Reaction Conditions
Critical parameters for maximizing yield and purity include:
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling
| Parameter | Tested Range | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂ | Pd(PPh₃)₄ (5 mol%) | Yield ↑ 25% |
| Solvent System | Toluene/H₂O, DME | Toluene/H₂O (3:1) | Purity ↑ 98% |
| Temperature | 80–120°C | 100°C | Reaction Time ↓ |
| Base | Na₂CO₃, K₃PO₄ | Na₂CO₃ | Cost Efficiency |
Table 2: SNAr Reaction Optimization
| Parameter | Tested Range | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Solvent | DMSO, DMF, NMP | DMSO | Yield ↑ 85% |
| Temperature | 120–180°C | 150°C (MW) | Reaction Time ↓ |
| Equivalent of Amine | 1.0–3.0 | 2.5 | Purity ↑ 95% |
Analytical Characterization
The final product is characterized using advanced spectroscopic and chromatographic techniques:
Table 3: Spectroscopic Data for this compound
| Technique | Data |
|---|---|
| HRMS (ESI+) | m/z 314.12 [M+H]⁺ (Calc. for C₁₆H₁₆ClN₅: 313.11) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.72 (s, 1H), 8.35 (d, J=5.2 Hz, 1H), 8.12 (d, J=8.8 Hz, 1H), 7.95–7.85 (m, 2H), 4.20–4.10 (m, 1H), 3.40–3.30 (m, 2H), 2.95–2.85 (m, 2H), 2.10–1.90 (m, 2H) |
| HPLC Purity | 98.5% (C18 column, 0.1% TFA in H₂O/MeCN gradient) |
Key Research Findings
Selectivity and Potency
Pharmacokinetic Profile
Comparative Analysis of Synthetic Methodologies
Chemical Reactions Analysis
Structural Analysis
The compound’s molecular structure is defined by its heterocyclic framework and functional groups:
-
Imidazo[1,2-a]pyridine backbone : Provides a rigid, planar scaffold for interactions with the IRAK4 kinase domain .
-
Chlorine substituent : Enhances lipophilicity and binding to the kinase’s ATP-binding pocket.
-
Pyrrolidin-3-yl group : Contributes to solubility and permeability, facilitating bioavailability.
The 3D conformation of rac-45 allows optimal engagement with IRAK4’s active site, leveraging hydrogen bonds and van der Waals interactions .
Binding Mechanism
rac-45 functions as a competitive inhibitor of IRAK4 by occupying the ATP-binding site. Key interactions include:
-
Hydrogen bonding : The pyridin-2-amine group forms hydrogen bonds with the backbone amide of Met265 in the kinase’s hinge region .
-
Van der Waals interactions : The chloroimidazo[1,2-a]pyridine moiety engages in π-π stacking with Tyr262, stabilizing binding .
-
Selectivity : Structural adaptations, such as the pyrrolidin-3-yl group, reduce off-target effects by avoiding interactions with non-IRAK4 kinases.
Table 2: Binding Interactions of rac-45 with IRAK4
| Interaction Type | Target Residue | Role |
|---|---|---|
| Hydrogen bonding | Met265 | Hinge-region binding |
| π-π stacking | Tyr262 | Back-pocket stabilization |
| Van der Waals | Helix αG | Hydrophobic groove engagement |
Comparative Analysis with Other IRAK4 Inhibitors
rac-45 distinguishes itself from other inhibitors through structural and mechanistic features:
| Inhibitor | Key Structural Features | Unique Aspects |
|---|---|---|
| rac-45 | Chloroimidazo[1,2-a]pyridine + pyrrolidin-3-yl | High selectivity via optimized substituents |
| BAY1834845 | Benzothiazole scaffold | Advanced clinical candidate for cancer |
| CA-4948 | Pyrimidine core | Targets IRAK4 in brain-penetrable formulations |
| KT-474 | Ubiquitin-mediated degrader | Dual mechanism (kinase inhibition + protein degradation) |
rac-45’s reliance on competitive inhibition contrasts with degraders like KT-474, which exploit ubiquitin-proteasome systems .
Scientific Research Applications
Therapeutic Applications
1. Autoimmune Diseases
Rac-45 has shown promise in treating autoimmune diseases due to its ability to inhibit the production of pro-inflammatory cytokines. Studies have indicated that IRAK4 inhibition can ameliorate conditions such as rheumatoid arthritis and ulcerative colitis by blocking the NF-κB/MAPK signaling pathways, which are often overactive in these diseases .
2. Cancer Treatment
The role of IRAK4 in tumorigenesis has led to investigations into its inhibition as a strategy for cancer therapy. Research indicates that rac-45 can significantly reduce tumor growth and improve responses to chemotherapy in models of colorectal cancer by inhibiting IRAK4-mediated survival signals in malignant cells . Additionally, it has been implicated in the progression of hematologic malignancies, making it a target for therapeutic intervention .
3. Inflammatory Conditions
Rac-45 has been evaluated for its effects on various inflammatory conditions. For instance, it has demonstrated efficacy in reducing tumor necrosis factor-alpha release from immune cells challenged with lipopolysaccharides, indicating its potential use in inflammatory diseases. The compound's ability to mitigate inflammation suggests it could be beneficial for conditions like hidradenitis suppurativa and atopic dermatitis, where IRAK4-mediated pathways are involved .
Table: Summary of Research Findings on IRAK4 Inhibitor rac-45
Mechanism of Action
IRAK4 inhibitor rac-45 exerts its effects by binding to the active site of IRAK4, thereby preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways of TLR and IL-1R, leading to a reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound’s ability to selectively inhibit IRAK4 without affecting other kinases is crucial for its therapeutic potential .
Comparison with Similar Compounds
Comparison with Similar IRAK4 Inhibitors
Structural and Pharmacological Profiles
rac-45
- Structure : Imidazopyridine-pyrrolidinyl scaffold.
- Activity : Broad target engagement (species-dependent), with activity data visualized via multi-target box plots .
- Status : Preclinical research stage.
AF-45
- Structure : Undisclosed (patent-protected).
- Activity : IC₅₀ = 0.53 μM (IL-6) and 0.60 μM (TNF-α) in THP-1 macrophages; blocks NF-κB/MAPK pathways .
- Selectivity: Validated against kinase/non-kinase proteins, confirming IRAK4 specificity .
- Therapeutic Potential: Demonstrated efficacy in ulcerative colitis (UC) and acute lung injury (ALI) models, with favorable pharmacokinetics .
- Status : Preclinical lead compound; first IRAK4 inhibitor explored for UC/ALI .
PF-06650833 (Pfizer)
- Structure: Pyrrolidinone-isoquinoline derivative .
- Activity : Potent inhibition (IC₅₀ < 10 nM) ; fragment-based design optimized for selectivity.
- Selectivity : >100-fold selectivity over 300 kinases .
- Clinical Progress : Phase I trials for rheumatoid arthritis (RA) .
- Significance : First IRAK4 inhibitor to enter clinical testing .
IRAK4-IN-1
- Structure : Undisclosed.
- Activity : IC₅₀ = 7 nM (IRAK4) .
- Selectivity: No off-target data reported.
- Application : Autoimmune disease research .
IRAK4-IN-21
- Structure : Undisclosed.
- Activity : IC₅₀ = 5 nM (IRAK4), 56 nM (IL-23 suppression) .
- Advantage : Oral bioavailability with anti-inflammatory efficacy in vivo .
IRAK Inhibitor 4
Comparative Data Table
Key Differentiators
Clinical Advancement : PF-06650833 is the only compound in Phase I trials, underscoring its translational promise .
Therapeutic Novelty: AF-45 uniquely targets UC and ALI, conditions without prior IRAK4 inhibitor trials .
Potency : IRAK4-IN-1 and IRAK4-IN-21 exhibit single-digit nM IC₅₀ values, suggesting superior in vitro efficacy .
Selectivity : PF-06650833’s kinase-wide selectivity profile minimizes off-target risks, a critical advantage for clinical safety .
Q & A
Q. How can researchers address potential resistance mechanisms to rac-45 in chronic inflammatory or cancer models?
- Answer: Generate resistant cell lines via prolonged rac-45 exposure and perform whole-exome sequencing to identify mutations (e.g., IRAK4 gatekeeper residues). Test cross-resistance to other IRAK4 inhibitors (e.g., CA-4948) and evaluate compensatory pathways (e.g., IRAK1 overexpression) using CRISPR screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
